Cas no 922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline structure
922718-57-8 structure
Product Name:2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Numero CAS:922718-57-8
MF:C16H24BNO2
MW:273.17826461792
MDL:MFCD11044665
CID:796976
PubChem ID:16102686
Update Time:2025-05-20

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
    • 1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
    • 1,2,3,4-TETRAHYDRO-2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE
    • 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline
    • Isoquinoline,1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1,2,3,4-Tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (ACI)
    • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
    • 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
    • SCHEMBL586404
    • CS-0131457
    • MFCD11044665
    • 922718-57-8
    • XLB71857
    • G18852
    • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester
    • SB39952
    • DTXSID40582875
    • SY040981
    • BS-24799
    • MDL: MFCD11044665
    • Inchi: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3
    • Chiave InChI: QRMAQYCEYDOEGC-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=C2CCN(CC2=CC=1)C

Proprietà calcolate

  • Massa esatta: 273.1900092g/mol
  • Massa monoisotopica: 273.1900092g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 356
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 21.7Ų

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Informazioni sulla sicurezza

  • Condizioni di conservazione:Sealed in dry,2-8°C

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Prezzodi più >>

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922718-57-8 95%
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M010667-50mg
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
922718-57-8
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2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 8 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  24 h, 3 atm, rt
Riferimento
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; Lucien, Edlaine; Hashimoto, Akihiro; Pais, Godwin C. G.; Nelson, David M.; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

Metodo di produzione 2

Condizioni di reazione
Riferimento
(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as protein kinase inhibitors and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  18 h, 90 °C
Riferimento
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity
McCoull, William; Hennessy, Edward J.; Blades, Kevin; Box, Matthew R.; Chuaqui, Claudio; et al, MedChemComm, 2014, 5(10), 1533-1539

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Riferimento
Naphthyridine derivatives as PRC2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 16 h, 100 °C
Riferimento
Pyrrolo[2,3-b]pyridines as HPK1 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  1 h, 100 °C
Riferimento
Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
PRC2 inhibitors for use in treating blood disorders
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Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  25 °C; 25 °C → 90 °C; 2 h, 90 °C
Riferimento
Preparation of resorcinol derivative as hsp90 inhibitor useful in the treatment of related diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, rt → 100 °C
Riferimento
Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Riferimento
Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 90 °C; 16 h, 90 °C
Riferimento
Process for preparation of compound having kinase inhibitory function and application thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 90 °C; 16 h, 90 °C
Riferimento
Process for preparation of compound having kinase inhibitory function and application thereof
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Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 90 °C
Riferimento
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Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 100 °C
Riferimento
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Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,4-Dioxane ;  25 °C; 2 h, 80 °C
Riferimento
Preparation of acylamino acid heterocyclyl amides for the treatment of BAF complex-related disorders
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2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Raw materials

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preparation Products

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